REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][CH2:9][CH2:10]Br.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21]([NH:23][C:24]2[CH:33]=[CH:32][C:27]([C:28]([NH:30][CH3:31])=[O:29])=[C:26]([F:34])[CH:25]=2)=[O:22])=[CH:16][C:15]=1[C:35]([F:38])([F:37])[F:36])#[N:13]>CN(C=O)C>[F:36][C:35]([F:37])([F:38])[C:15]1[CH:16]=[C:17]([N:20]2[CH2:10][CH2:9][CH2:8][N:23]([C:24]3[CH:33]=[CH:32][C:27]([C:28]([NH:30][CH3:31])=[O:29])=[C:26]([F:34])[CH:25]=3)[C:21]2=[O:22])[CH:18]=[CH:19][C:14]=1[C:12]#[N:13] |f:0.1.2|
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.32 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C(=O)NC)C=C1)F)C(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The product was isolated by colomn chromatography on SiO2 (eluent—AcOEt)
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1C#N)N1C(N(CCC1)C1=CC(=C(C(=O)NC)C=C1)F)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |